3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione is a complex organic compound characterized by its unique molecular structure and fluorinated components. It belongs to a class of compounds known for their significance in medicinal chemistry and materials science. The compound features a trifluoromethyl group, which enhances its chemical stability and reactivity, making it a subject of interest in various scientific applications.
This compound can be classified under organofluorine compounds, which are widely utilized in pharmaceuticals and agrochemicals due to their unique properties. The presence of fluorine atoms often imparts desirable characteristics such as increased lipophilicity and metabolic stability. The specific molecular formula of this compound is , indicating the presence of fluorine, nitrogen, and oxygen alongside carbon and hydrogen.
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione typically involves multi-step reactions that include the introduction of the trifluoromethyl group and the formation of the imidazolidine ring.
Technical Details:
The molecular structure of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione features a five-membered imidazolidine ring substituted with a trifluoromethylated phenyl group.
CC(C)(C)N1C(=O)C(=O)N(C1)C2=C(C=C(C=C2F)F)F.The compound is capable of participating in various chemical reactions typical for imidazolidines and fluorinated compounds.
Technical Details:
The mechanism of action for this compound relates primarily to its role as an intermediate in synthesizing more complex molecules in medicinal chemistry.
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione has several applications in scientific research:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: